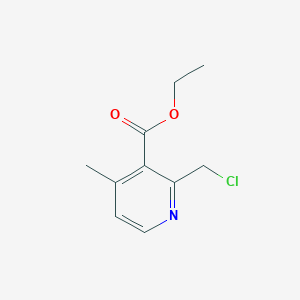

Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group attached to the second carbon of the pyridine ring, a methyl group at the fourth position, and an ethyl ester group at the third position. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate typically involves the chloromethylation of 4-methylpyridine-3-carboxylate. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process involves the chloromethylation of 4-methylpyridine-3-carboxylate followed by esterification with ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form the corresponding carboxylic acid derivative.

Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of 2-(chloromethyl)-4-methylpyridine-3-carboxylic acid.

Reduction: Formation of 2-(chloromethyl)-4-methylpyridine-3-methanol.

Scientific Research Applications

Scientific Research Applications

- Pharmaceutical Development : Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate serves as a precursor for synthesizing biologically active compounds. For instance, derivatives of this compound have been explored for their potential as antimicrobial agents and inhibitors in various biochemical pathways .

- Agrochemical Applications : The compound has been utilized in the formulation of agrochemicals, where its reactive groups facilitate the synthesis of pesticides and herbicides. Its derivatives can exhibit herbicidal activity, contributing to crop protection strategies .

- Material Science : Research indicates that this compound can be incorporated into polymeric materials, enhancing their properties such as thermal stability and mechanical strength. Its ability to form cross-links with other polymers makes it valuable in developing advanced materials .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound revealed its potential as an antimicrobial agent. Researchers modified the chloromethyl group to introduce various substituents that enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones in microbiological assays .

Case Study 2: Agrochemical Formulations

Another research project investigated the use of this compound in developing novel herbicides. The study demonstrated that derivatives synthesized from this compound showed effective weed control in agricultural settings while maintaining low toxicity to non-target organisms. This highlights its potential for sustainable agricultural practices .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Development of antimicrobial agents | Significant antibacterial activity observed |

| Agrochemical | Synthesis of herbicides | Effective weed control with low toxicity |

| Material Science | Incorporation into polymeric materials | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-(bromomethyl)-4-methylpyridine-3-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.

Ethyl 2-(hydroxymethyl)-4-methylpyridine-3-carboxylate: Contains a hydroxymethyl group instead of chloromethyl.

Ethyl 2-(methyl)-4-methylpyridine-3-carboxylate: Lacks the halogen substituent.

Uniqueness: Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloromethyl group makes it a valuable intermediate for introducing various functional groups into the pyridine ring, which is not as easily achieved with its bromomethyl or hydroxymethyl analogs.

Biological Activity

Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloromethyl group and a carboxylate moiety, which are significant for its interaction with biological targets. In this article, we will explore the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Pyridine Derivatives

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate to good antibacterial activity against various pathogens.

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of pyridine derivatives. This compound has been studied in vitro for its effects on cancer cell lines.

Case Study: Anticancer Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated an IC50 value of approximately 15 µM against MCF-7 cells, showcasing its potential as an anticancer agent.

Table 2: Anticancer Activity

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in microbial growth and cancer progression.

- Antibacterial Mechanism : The chloromethyl group may facilitate the binding to bacterial enzymes, disrupting their function.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspases or inhibiting survival pathways.

Properties

IUPAC Name |

ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)9-7(2)4-5-12-8(9)6-11/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBKMOUAFFCXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.